molecular formula C28H28N4O3 B2386332 2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359487-34-5

2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2386332
CAS RN: 1359487-34-5
M. Wt: 468.557
InChI Key: YKUMHPNXORFVQQ-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
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Scientific Research Applications

New Metal Derivatives and Structural Interactions

The research on New Tris(pyrazolyl)triazine and Pyrazolylpyridine Gold(I) and Palladium(II) Derivatives highlights the use of similar pyrazolyl groups in synthesizing mono- and polymetallic derivatives. These compounds exhibit unique bonding interactions and supramolecular assemblies, pivotal for understanding molecular architecture and designing new materials with specific properties (Claramunt et al., 2003).

Anticancer and Antimicrobial Agents

Synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrate the biological significance of oxazole and pyrazoline compounds. These synthesized compounds have shown potent anticancer and antimicrobial activities, underlining their potential use in developing new therapeutic agents (Katariya et al., 2021).

Antifungal and Antibacterial Activity

The study on Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives explores the creation of new compounds with significant antibacterial and antifungal effects. Such research is crucial for the ongoing development of novel antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).

Molecular Docking and Drug Design

Investigations like Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles provide insight into the structural characteristics of compounds through molecular docking studies. This work contributes to the drug design process, especially in understanding how molecular modifications affect biological activity (Kariuki et al., 2021).

Annular Tautomerism and Structural Analysis

The study on The annular tautomerism of the curcuminoid NH-pyrazoles offers a deep dive into the structural analysis and tautomerism of NH-pyrazoles, a group closely related to the chemical structure . Understanding these molecular behaviors is vital for the design of compounds with specific biochemical activities (Cornago et al., 2009).

properties

IUPAC Name

2-(4-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-4-5-16-34-23-12-10-21(11-13-23)24-17-26-28(33)31(14-15-32(26)30-24)18-25-20(3)35-27(29-25)22-8-6-19(2)7-9-22/h6-15,17H,4-5,16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUMHPNXORFVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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